Cas no 93780-25-7 (3’-epi-Idoxuridine)

3’-epi-Idoxuridine is a nucleoside analogue and an epimer of idoxuridine, characterized by the inversion of the hydroxyl group at the 3’ position of the ribose moiety. This structural modification can influence its biochemical properties, including metabolic stability and interaction with viral or cellular enzymes. As a potential antiviral agent, 3’-epi-Idoxuridine may exhibit altered selectivity or reduced cytotoxicity compared to its parent compound, making it a candidate for further research in antiviral therapies. Its unique stereochemistry also renders it valuable for mechanistic studies involving nucleotide metabolism and enzyme specificity. The compound is primarily used in scientific investigations to explore structure-activity relationships in nucleoside-based therapeutics.
3’-epi-Idoxuridine structure
3’-epi-Idoxuridine structure
Product Name:3’-epi-Idoxuridine
CAS No:93780-25-7
MF:C9H11IN2O5
MW:354.098514795303
CID:1062437
Update Time:2025-06-08

3’-epi-Idoxuridine Chemical and Physical Properties

Names and Identifiers

    • 3’-epi-Idoxuridine
    • 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
    • 3'-epi-Idoxuridine
    • 3-EPI-IDOXURIDINE
    • HMS1568C17
    • Prestwick_523
    • Idoxuridine Impurity
    • Inchi: 1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m1/s1
    • InChI Key: XQFRJNBWHJMXHO-JXBXZBNISA-N
    • SMILES: IC1C(NC(N(C=1)[C@H]1CC([C@@H](CO)O1)O)=O)=O

Computed Properties

  • Exact Mass: 353.97100

Experimental Properties

  • PSA: 104.81000
  • LogP: -0.80580

3’-epi-Idoxuridine Pricemore >>

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3’-epi-Idoxuridine Suppliers

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(CAS:93780-25-7)3'-Epi-Idoxuridine
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:00
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Additional information on 3’-epi-Idoxuridine

Comprehensive Overview of 3’-epi-Idoxuridine (CAS No. 93780-25-7): Properties, Applications, and Research Insights

3’-epi-Idoxuridine (CAS No. 93780-25-7) is a stereoisomer of the well-known antiviral nucleoside idoxuridine, distinguished by the epimerization of the hydroxyl group at the 3’ position of the ribose moiety. This subtle structural modification endows the compound with unique biochemical properties, making it a subject of interest in antiviral research, nucleoside chemistry, and drug development. As researchers increasingly explore modified nucleosides for their therapeutic potential, 3’-epi-Idoxuridine has emerged as a candidate for addressing challenges such as drug resistance and enzyme specificity.

The growing demand for antiviral agents and nucleoside analogs has propelled studies on 3’-epi-Idoxuridine, particularly in the context of RNA virus inhibition. Unlike its parent compound, idoxuridine, which primarily targets DNA viruses, 3’-epi-Idoxuridine exhibits altered selectivity due to its stereochemical configuration. This property aligns with current trends in precision medicine, where researchers prioritize structure-activity relationships (SAR) to optimize drug efficacy. Recent publications highlight its potential in combination therapies, a hot topic in infectious disease research.

From a synthetic perspective, 3’-epi-Idoxuridine serves as a valuable intermediate for designing novel nucleoside derivatives. Its chiral center at the 3’ position offers opportunities for stereoselective synthesis, a technique gaining traction in pharmaceutical manufacturing. Laboratories focusing on carbohydrate chemistry or medicinal chemistry often utilize this compound to investigate glycosylation reactions or enzyme-substrate interactions. These applications resonate with the broader scientific community’s emphasis on green chemistry and sustainable synthesis methods.

Analytical characterization of 3’-epi-Idoxuridine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm its epimeric purity and elucidate its conformational dynamics—a critical consideration for drug-receptor binding studies. The compound’s solubility profile and stability under physiological conditions are also key parameters evaluated in preclinical research, addressing common queries from researchers optimizing formulation strategies.

In the realm of biochemical assays, 3’-epi-Idoxuridine has demonstrated intriguing interactions with viral polymerases and cellular kinases. While it shares the 5-iodouracil base with idoxuridine, its 3’-epi configuration may influence phosphorylation efficiency or nucleic acid incorporation. These findings contribute to ongoing discussions about epimer-dependent bioactivity, a niche yet expanding area in nucleoside pharmacology.

The commercial availability of 3’-epi-Idoxuridine (CAS No. 93780-25-7) through specialized chemical suppliers caters to academic and industrial researchers investigating nucleoside-based therapeutics. Quality control measures, including HPLC purity verification and isotopic labeling options, ensure reproducibility in experiments—a frequent concern voiced in research forums and scientific collaborations. As the compound gains visibility, its material safety data and storage recommendations remain essential reference points for laboratory personnel.

Future directions for 3’-epi-Idoxuridine research may explore its role in epigenetic modulation or RNA-targeted therapies, aligning with breakthroughs in gene silencing technologies. Its structural versatility also positions it as a potential scaffold for prodrug development, particularly in enhancing blood-brain barrier penetration—a recurring theme in neurological drug discovery. These prospects underscore the compound’s relevance in contemporary biomedical innovation.

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NewCan Biotech Limited
(CAS:93780-25-7)3'-Epi-Idoxuridine
NC14306
Purity:97%
Quantity:10g
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